d-Glucal

Vue d'ensemble

Description

Synthesis Analysis

d-Glucal can be synthesized from d-glucose through several steps that involve protection, activation, and elimination reactions. The transformation of sugar aldehyde into d-glucal derivatives involves Claisen–Schmidt type condensation reactions with different acetophenones, followed by a series of reactions to introduce various functional groups or modify the molecule's structure for specific applications (Shankar et al., 2021).

Molecular Structure Analysis

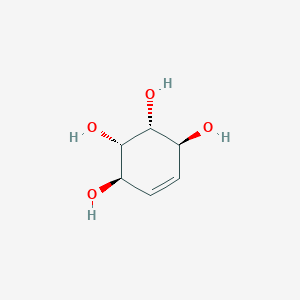

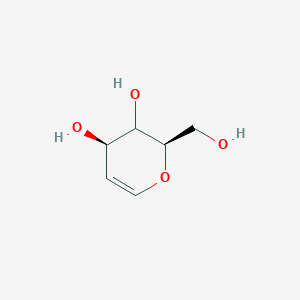

d-Glucal is characterized by its unsaturated nature, with a double bond between C1 and C2, which classifies it as a glycal. Glycals are essentially 1,2-unsaturated sugars that can undergo various chemical reactions due to their cyclic vinyl ether structure. This unique structure is pivotal for the synthesis of complex molecules and has been utilized in the total syntheses of some complex natural products (Priebe & Grynkiewicz, 2001).

Chemical Reactions and Properties

d-Glucal participates in various chemical reactions, including glycosylation reactions, where it acts as a donor in the synthesis of oligosaccharides. These reactions are crucial for constructing glycosidic linkages, which are fundamental in the synthesis of complex carbohydrates and glycoconjugates (Schell et al., 2001). Additionally, d-Glucal is used in the stereospecific glucosyl transfer reactions catalyzed by alpha-glucan phosphorylases, demonstrating its versatility in enzymatic processes (Klein et al., 1982).

Physical Properties Analysis

The physical properties of d-Glucal and its derivatives, such as solubility, melting point, and crystalline structure, depend significantly on the specific modifications and functional groups introduced into the molecule. These properties are crucial for determining the compound's applicability in various synthetic strategies and its behavior in different reaction conditions.

Chemical Properties Analysis

The chemical reactivity of d-Glucal is characterized by its ability to participate in a wide range of chemical transformations, including electrophilic additions, nucleophilic substitutions, and radical reactions. This reactivity is largely attributed to the presence of the double bond between C1 and C2, which makes it a versatile intermediate for the synthesis of a wide array of chemical compounds. Its applications span from the synthesis of glycans and glycoconjugates to the construction of complex natural products and novel molecular architectures (Kinfe, 2019).

Applications De Recherche Scientifique

Specific Scientific Field

This application falls under the field of Chemistry , specifically Oligosaccharide Synthesis .

Summary of the Application

“d-Glucal” is an important building block for the synthesis of oligosaccharides in both solution and solid-phase . Oligosaccharides are vital in biological systems, playing crucial roles in various biological processes .

Methods of Application

In solid-phase synthesis, the reactive glycosylating agent is delivered in solution while the nucleophilic acceptor hydroxyl group is exposed on the solid . The use of low-molecular weight polyethylene glycol (LPEG) as a soluble support has been proposed . In this method, all reactions can be conducted in a homogeneous solution .

Results or Outcomes

The establishment of solid-phase synthesis technology has facilitated the synthesis of oligosaccharides, making it feasible in a fashion much like the construction of oligopeptides or oligonucleotides .

Enzymatic Grafting of Partially 2-Deoxygenated Amyloses

Specific Scientific Field

This application is in the field of Biochemistry and Polymer Chemistry .

Summary of the Application

“d-Glucal” is used in the enzymatic grafting of partially 2-deoxygenated amyloses. This process is used to modify the properties of certain substances, such as making a hydrophilic substance hydrophobic .

Methods of Application

The process involves the thermostable glucan phosphorylase-catalyzed enzymatic copolymerization of “d-Glucal” with α-d-glucose 1-phosphate as comonomers from maltooligosaccharide primers .

Results or Outcomes

The process has been successfully applied to modify substances like carboxymethyl cellulose (CMC) and poly (γ-glutamic acid) (PGA), making them hydrophobic . The water contact angle of the cast films prepared from the grafted product indicated strong hydrophobicity .

Synthesis of Non-Natural Oligo- and Polysaccharides

Specific Scientific Field

This application is in the field of Biocatalysis .

Summary of the Application

“d-Glucal” is used in the synthesis of non-natural oligo- and polysaccharides using α-glucan phosphorylase (GP) as a catalyst . Non-natural oligo- and polysaccharides with a well-defined structure can act as new functional materials with specific natures and properties .

Methods of Application

GP-catalyzed enzymatic glycosylations using several analog substrates as glycosyl donors have been carried out to produce oligosaccharides having different monosaccharide residues at the non-reducing end . Glycogen, a highly branched natural polysaccharide, has been used as the polymeric glycosyl acceptor and primer for the GP-catalyzed glycosylation and polymerization .

Results or Outcomes

The enzymatic approach is well accepted as an efficient tool for synthesizing polysaccharides with highly controlled regio- and stereo-arrangements by simple operations .

Synthesis of Hydrophobic Poly (γ-Glutamic Acid) Derivatives

Specific Scientific Field

This application is in the field of Polymer Chemistry .

Summary of the Application

“d-Glucal” is used in the synthesis of hydrophobic poly (γ-glutamic acid) derivatives by enzymatic grafting of partially 2-deoxygenated amyloses . This process is used to modify the properties of certain substances, such as making a hydrophilic substance hydrophobic .

Methods of Application

After maltooligosaccharide primers for the enzymatic reaction were modified on the poly (γ-glutamic acid) chain, GP-catalyzed copolymerization of d-glucan with α-d-glucose 1-phosphate as comonomers in different feed ratios from the primers was performed to produce partially 2-deoxygenated amylose-grafted poly (γ-glutamic acid) derivatives .

Results or Outcomes

The values of the water contact angle of the cast films, prepared from DMSO solutions of the products with different 2-deoxyglucose/glucose unit ratios, were greater than 100°, indicating efficient hydrophobization of the hydrophilic polypeptide by this approach .

Production of D-Gluconic Acid

Specific Scientific Field

This application is in the field of Biocatalysis .

Summary of the Application

“d-Glucal” is used in the production of D-gluconic acid, which is a reactant of interest in different industrial areas . The enzyme glucose oxidase has been used in numerous instances as a model reaction to study the problems of oxygen supply in bioreactors .

Results or Outcomes

The production of D-gluconic acid results in a decrease in the pH, a decrease in the oxygen availability or the production of hydrogen peroxide . In many instances, cascade reactions are also utilized .

Synthesis of Amylose Analog Polysaccharides

Specific Scientific Field

This application is in the field of Biocatalysis .

Summary of the Application

“d-Glucal” is used in the synthesis of amylose analog polysaccharides . Under the conditions of removal of inorganic phosphate, thermostable α-glucan phosphorylase-catalyzed enzymatic polymerization of analog monomers occurred to give amylose analog polysaccharides .

Methods of Application

In the enzymatic reaction in the presence of d-glucal, consecutive glycosylations progressed to produce 2-deoxy-α-d-glucosylated penta-heptasaccharides and higher molecular weight products with an average DP of 12 .

Results or Outcomes

The synthesis of structurally well-defined oligo- and polysaccharides through stereo- and regio-controlled glycosidic linkages among desired sugar units has attracted much attention in the development of new functional carbohydrate-related materials .

Propriétés

IUPAC Name |

(2R,3S,4R)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c7-3-5-6(9)4(8)1-2-10-5/h1-2,4-9H,3H2/t4-,5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVECGMZCTULTIS-PBXRRBTRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(C(C1O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CO[C@@H]([C@H]([C@@H]1O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Record name | glucal | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Glucal | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60157685 | |

| Record name | D-(+)-Glucal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60157685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

d-Glucal | |

CAS RN |

13265-84-4 | |

| Record name | D-(+)-Glucal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13265-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-(+)-Glucal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60157685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-anhydro-2-deoxy-D-arabino-hex-1-enitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.949 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

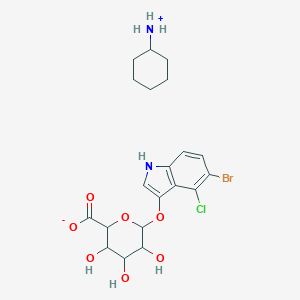

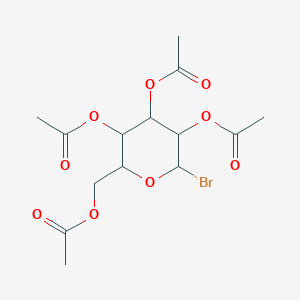

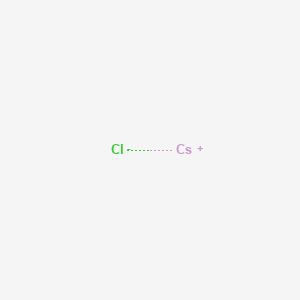

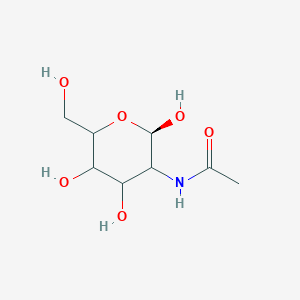

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13501.png)